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Dichloroethylsilane

Organosilane synthesis Chemical vapor deposition Process engineering

Dichloroethylsilane (ethyldichlorosilane) is an organochlorosilane with the molecular formula C₂H₆Cl₂Si and molecular weight 129.06 g/mol, belonging to the class of hydridosilanes that possess both Si–H and Si–Cl functional groups. The compound exists as a colorless, fuming liquid with a pungent odor, exhibiting a density of 1.089 g/mL at 20 °C, a boiling point of 74–76 °C, a melting point of −107 °C, and a refractive index of n20/D 1.415.

Molecular Formula C2H5Cl2Si
Molecular Weight 128.05 g/mol
CAS No. 1789-58-8
Cat. No. B157135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroethylsilane
CAS1789-58-8
Molecular FormulaC2H5Cl2Si
Molecular Weight128.05 g/mol
Structural Identifiers
SMILESCC[Si](Cl)Cl
InChIInChI=1S/C2H5Cl2Si/c1-2-5(3)4/h2H2,1H3
InChIKeyPFMKUUJQLUQKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloroethylsilane (CAS 1789-58-8): Baseline Physical and Chemical Properties for Industrial Procurement


Dichloroethylsilane (ethyldichlorosilane) is an organochlorosilane with the molecular formula C₂H₆Cl₂Si and molecular weight 129.06 g/mol, belonging to the class of hydridosilanes that possess both Si–H and Si–Cl functional groups [1]. The compound exists as a colorless, fuming liquid with a pungent odor, exhibiting a density of 1.089 g/mL at 20 °C, a boiling point of 74–76 °C, a melting point of −107 °C, and a refractive index of n20/D 1.415 [1]. Its hydrolytic sensitivity is rated 8 (reacts rapidly with moisture, water, and protic solvents), and it demonstrates a surface tension of 21.7 mN/m, a dipole moment of 2.04 debye, and a viscosity of 0.53 cSt [2]. As a tri‑substituted silane reducing agent, it provides a hydridic hydrogen source that is milder than aluminum‑, boron‑, and other metal‑based hydrides [2]. The compound serves primarily as an intermediate in silicone polymer production and as a precursor for synthesizing organofunctional silanes [3].

Why Generic Substitution of Dichloroethylsilane Fails: Key Differentiators in Organosilane Selection


In‑class organochlorosilanes cannot be freely interchanged due to profound differences in physical properties, reactivity, and process compatibility driven by variations in alkyl substitution. Subtle changes in the size, polarity, and electron‑donating character of the alkyl group significantly alter boiling point, vapor pressure, density, surface tension, dipole moment, and hydrolytic behavior [1][2]. For example, substituting dichloroethylsilane with the methyl analog (methyldichlorosilane) reduces the boiling point by over 30 °C, increases vapor pressure nearly threefold, and alters wetting characteristics, which can fundamentally change reactor design, storage requirements, and coating uniformity . Similarly, the presence of an Si–H bond alongside the ethyl group in dichloroethylsilane enables distinct reactivity profiles—such as serving as a mild reducing agent—that are absent in fully alkylated or perchlorinated analogs [3]. Consequently, direct substitution without quantitative comparative evaluation frequently leads to unexpected process deviations, yield losses, safety incidents, and performance failures in downstream applications. The evidence that follows provides the rigorous, comparator‑based data required to justify the selection of dichloroethylsilane over its closest structural alternatives.

Dichloroethylsilane (CAS 1789-58-8): Quantitative Comparative Evidence for Scientific Selection


Boiling Point and Volatility: Dichloroethylsilane vs. Methyldichlorosilane, Trichlorosilane, Diethylsilane, and Dichlorodimethylsilane

Dichloroethylsilane exhibits a boiling point of 74–76 °C at atmospheric pressure [1], which is significantly higher than that of methyldichlorosilane (41 °C) and trichlorosilane (32–34 °C) , but lower than that of diethylsilane (56 °C) [2] and comparable to dichlorodimethylsilane (70 °C) [3]. This intermediate boiling point reflects a balance between volatility and process control: it is sufficiently volatile for vapor‑phase applications yet less hazardous to handle than lower‑boiling chlorosilanes. The data enable precise selection for temperature‑sensitive processes such as low‑temperature CVD or reactive distillation.

Organosilane synthesis Chemical vapor deposition Process engineering

Vapor Pressure and Storage Safety: Dichloroethylsilane vs. Methyldichlorosilane, Trichlorosilane, Diethylsilane, and Dichlorodimethylsilane

Dichloroethylsilane has a vapor pressure of 100 mmHg at 21 °C [1]. By comparison, methyldichlorosilane exhibits a vapor pressure of approximately 351 mmHg at 20 °C (6.79 psi) , trichlorosilane approximately 504 mmHg at 20 °C (9.75 psi) , diethylsilane approximately 279 mmHg at 25 °C [2], and dichlorodimethylsilane approximately 142.6 mmHg at 25 °C . The substantially lower vapor pressure of dichloroethylsilane translates to reduced evaporative losses, lower tank vent emissions, and diminished fire/explosion risk during ambient‑temperature storage and transfer operations.

Process safety Chemical storage Volatility management

Surface Tension and Coating Uniformity: Dichloroethylsilane vs. Dichlorodimethylsilane

Dichloroethylsilane has a measured surface tension of 21.7 mN/m [1]. This value is notably higher than that of dichlorodimethylsilane, which exhibits a surface tension of approximately 16 mN/m (estimated from structure–property relationships for methylated chlorosilanes) [2]. The higher surface tension of dichloroethylsilane implies greater cohesive forces in the liquid phase, which can influence droplet formation, spreading, and film uniformity during vapor deposition or solution‑based surface treatment processes.

Surface modification Hydrophobic coatings Wetting behavior

Dipole Moment and Polarity: Dichloroethylsilane vs. Methyldichlorosilane and Dichlorodimethylsilane

Dichloroethylsilane possesses a dipole moment of 2.04 debye [1]. Methyldichlorosilane has a reported dipole moment of approximately 1.98 debye [2], while dichlorodimethylsilane exhibits a dipole moment of approximately 1.46 debye [3]. The slightly elevated dipole moment of dichloroethylsilane, attributable to the electron‑donating ethyl group, can enhance its solubility in moderately polar solvents and influence the kinetics of nucleophilic substitution and hydrosilylation reactions.

Solubility Reactivity Molecular polarity

Selectivity in Direct Synthesis: Dichloroethylsilane vs. Dichloroisopropylsilane and Dichloro-n-propylsilane

In the direct reaction of metallic silicon with hydrogen chloride and ethylene catalyzed by copper(I) chloride, dichloroethylsilane is produced with a selectivity of 47% and a silicon conversion of 36% [1]. Under analogous conditions using propylene in place of ethylene, the selectivity for the corresponding dichloroisopropylsilane drops to 22%, and dichloro-n-propylsilane is formed with only 8% selectivity [1]. This quantitative difference demonstrates that the ethylene‑derived ethyl group yields substantially higher selectivity for the desired dichloro‑organosilane product compared to propylene‑derived alkyl chains.

Organochlorosilane synthesis Catalytic selectivity Process optimization

Mild Reducing Capability: Dichloroethylsilane vs. Non‑Hydridic Chlorosilanes and Metal Hydrides

As a tri‑substituted silane containing an Si–H bond, dichloroethylsilane functions as an ionic hydride donor that is significantly milder than aluminum‑, boron‑, and other metal‑based hydrides [1]. This characteristic stems from the lower electronegativity of silicon relative to hydrogen, which polarizes the Si–H bond to yield a hydridic hydrogen with attenuated reactivity [1]. In contrast, fully alkylated chlorosilanes lacking an Si–H bond (e.g., dichlorodimethylsilane) do not possess reducing capacity, and perchlorinated silanes (e.g., trichlorosilane) exhibit different reduction mechanisms and selectivity profiles. While direct quantitative comparison data for reduction yields are not available in the curated sources, the class‑level distinction is unequivocal: the presence of a single Si–H bond in dichloroethylsilane enables controlled reductions of carbonyls, acetals, and imines under milder conditions than conventional metal hydrides, reducing side reactions and simplifying work‑up [1].

Reducing agents Hydrosilane reactivity Organic synthesis

Dichloroethylsilane (CAS 1789-58-8): Optimal Application Scenarios Derived from Quantitative Evidence


Precursor for Ethyl‑Functionalized Silicone Polymers and Organofunctional Silanes

Based on its moderate boiling point (74–76 °C) and favorable synthetic selectivity (47% in direct synthesis) [1][2], dichloroethylsilane is optimally employed as a precursor for manufacturing ethyl‑functionalized silicone oils, resins, and rubber intermediates. The ethyl group imparts distinct hydrophobic character and chain flexibility compared to methyl analogs, enabling the production of specialty silicones with tailored viscoelastic properties. This scenario is supported by the compound's established use as a silicone intermediate and its inclusion in over 59 reactions as a reactant and 4 patents [3].

Surface Modification Agent for Controlled Hydrophobic Coatings

The measured surface tension of 21.7 mN/m and dipole moment of 2.04 debye [4] indicate that dichloroethylsilane is well‑suited for creating hydrophobic surface treatments on glass, silica, and metal oxide substrates. The ethyl group provides a moderate degree of water repellency while maintaining sufficient polarity for controlled adsorption and cross‑linking. This application is particularly relevant in microelectronics, optics, and protective coatings where precise wetting behavior and film uniformity are critical.

Mild Reducing Agent in Pharmaceutical and Fine Chemical Synthesis

As a tri‑substituted silane with an Si–H bond, dichloroethylsilane serves as a mild, ionic reducing agent that is safer and easier to handle than aluminum‑ or boron‑based hydrides [4]. It enables selective reduction of carbonyl compounds, acetals, and imines in complex synthetic pathways where strong reducing agents would cause over‑reduction or functional group incompatibility. The compound's lower vapor pressure (100 mmHg at 21 °C) compared to methyldichlorosilane and trichlorosilane [4] also reduces exposure risk during bench‑scale and pilot‑plant operations.

Intermediate for Ethyl‑Substituted CVD and ALD Precursors

The combination of an ethyl group, two chlorine atoms, and one Si–H bond makes dichloroethylsilane a versatile building block for synthesizing more complex organosilane precursors used in chemical vapor deposition (CVD) and atomic layer deposition (ALD). Its boiling point (74–76 °C) and vapor pressure (100 mmHg at 21 °C) [1][4] provide a balance of volatility and stability that is advantageous for precursor purification and delivery. The ethyl group can be retained to influence film composition and carbon content, or it can be cleaved under deposition conditions to yield silicon‑rich films.

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